

Docking Studies of 1-(Thiazol-4-yl)ethanone Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 1-(Thiazol-4-yl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies performed on various **1-(Thiazol-4-yl)ethanone** derivatives against a range of protein targets. The data presented is compiled from multiple research articles to offer a comprehensive overview of the binding affinities and potential therapeutic applications of this class of compounds. Detailed experimental protocols and a visual representation of a typical docking workflow are included to support further research and drug development efforts.

Comparative Docking Data

The following table summarizes the key quantitative data from various docking studies of **1-(Thiazol-4-yl)ethanone** derivatives and related thiazole compounds with their respective protein targets. This allows for a clear comparison of binding affinities, which are crucial in identifying promising lead compounds for further investigation.

Derivative/Compound	Protein Target (PDB ID)	Docking Software	Binding Affinity/Score (kcal/mol)	Key Interacting Residues	Reference
2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one	Antimicrobial Target (1KZN)	AutoDock Vina	-6.8	Not specified	[1]
Thiazole Derivative 5a	Rho6 (2CLS)	PyRx-virtual screening	-8.2	Arg96	[2]
Quinoline-Thiazole Hybrid 1a	BCR-ABL1 Tyrosine Kinase (3QRJ)	AutoDock Vina	-8.9	Met318, Glu286	[3]
Quinoline-Thiazole Hybrid 1d	BCR-ABL1 Tyrosine Kinase (3QRJ)	AutoDock Vina	Not specified	Met318, Glu286	[3]
Quinoline-Thiazole Hybrid 1e	BCR-ABL1 Tyrosine Kinase (3QRJ)	AutoDock Vina	Not specified	Glu286	[3]
Thiazole Derivative 7c	Tubulin (4O2B)	Not specified	Not specified (IC50 = 2.00 μ M)	Not specified	[4]
Thiazole Derivative 9a	Tubulin (4O2B)	Not specified	Not specified (IC50 = 2.38 μ M)	Not specified	[4]
Azolyhydrazonothiazole Derivative	EGFR TK	Not specified	-10.5 (Δ G)	Not specified	[5]

Thiazolidinone Derivative AB-12	Polo-like kinase 1 (PLK1)	Not specified	Not specified (GI50: 28.5 µg/ml)	Not specified	[6] [7]
Thiazolidinone Derivative AB-6	Polo-like kinase 1 (PLK1)	Not specified	Not specified (GI50: 50.7 µg/ml)	Not specified	[6] [7]
Benzothiazole-Thiazole Hybrid 1	p53lck (1QPC)	GLIDE (Schrödinger)	Not specified	Not specified	[8]

Note: This table is a synthesis of data from multiple sources and aims to provide a comparative overview. For detailed information, please refer to the cited literature.

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines the typical steps involved in the molecular docking studies of **1-(Thiazol-4-yl)ethanone** derivatives as described in the referenced literature.

Protein Preparation

The three-dimensional crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).[\[1\]](#)[\[9\]](#) The protein structure is then prepared for docking by:

- Removing water molecules and any co-crystallized ligands.[\[2\]](#)[\[9\]](#)
- Adding polar hydrogen atoms.[\[9\]](#)
- Assigning appropriate atomic charges.[\[9\]](#)
- Minimizing the energy of the protein structure to relieve any steric clashes using a force field like OPLS 2005.[\[8\]](#)

Ligand Preparation

The 2D structures of the **1-(Thiazol-4-yl)ethanone** derivatives are drawn using chemical drawing software. These 2D structures are then converted to 3D structures.^[9] To obtain a stable, low-energy conformation, the ligand structures undergo energy minimization.^[9]

Grid Generation

A binding site on the protein is defined, which is typically the known active site or the location of a co-crystallized ligand.^[9] A grid box is then generated around this binding site, defining the three-dimensional space where the docking software will search for favorable binding poses of the ligand.^[9]

Molecular Docking

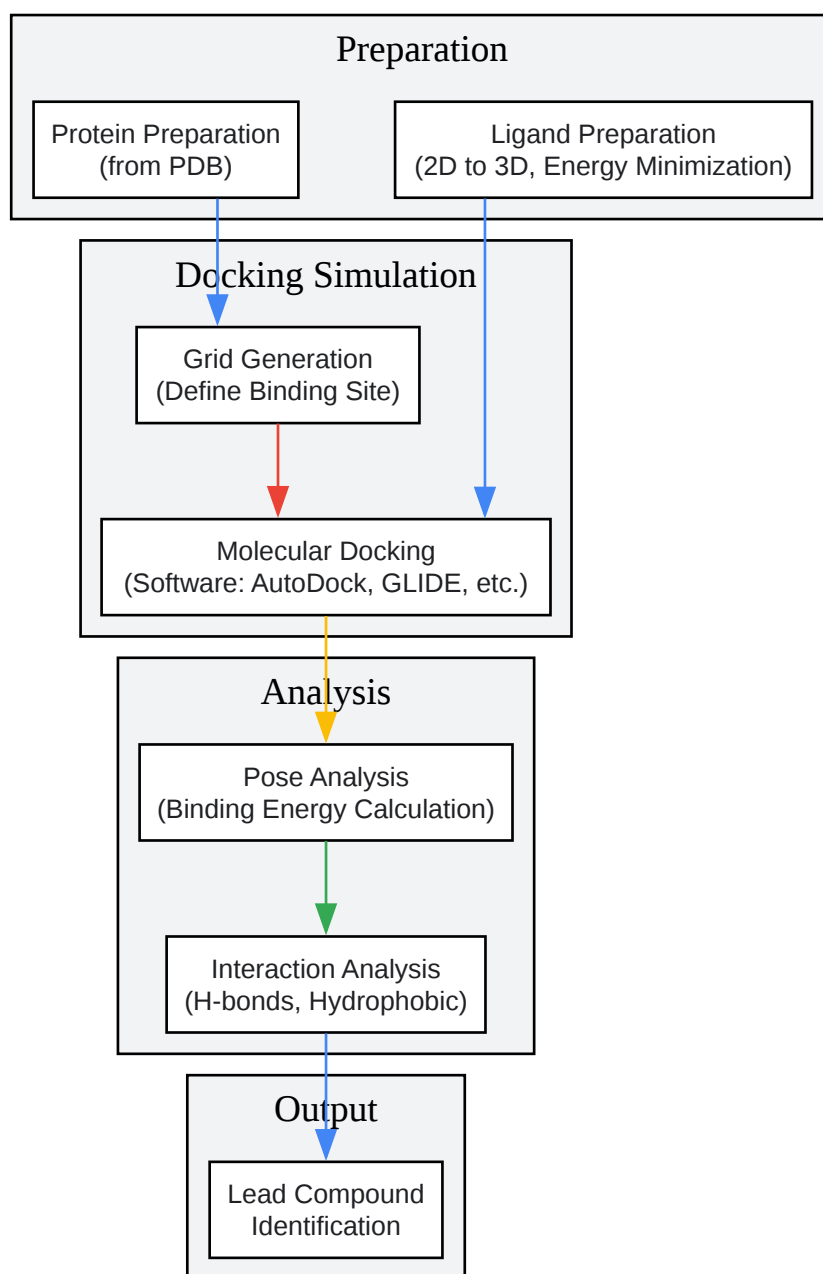
Docking calculations are performed using specialized software such as AutoDock Vina, GLIDE (Schrödinger), or PyRx.^{[1][2][3][8]} The software systematically explores various conformations and orientations of the ligand within the defined grid box.^[9] For each pose, a scoring function is used to calculate the binding affinity, which is typically expressed in kcal/mol.^{[1][9]}

Analysis of Results

The resulting docked poses are ranked based on their docking scores.^[9] The pose with the most favorable (lowest) binding energy is considered the most probable binding mode.^[9] The interactions between the ligand and the amino acid residues of the protein's active site, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mechanism.^[9]

Visualization of the Docking Workflow

The following diagram illustrates the generalized workflow for a molecular docking study.



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Caption: A generalized workflow for in-silico molecular docking studies.

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